![molecular formula C11H16ClN B2664437 3-[(3-Methylphenyl)methyl]azetidine hydrochloride CAS No. 1989671-81-9](/img/structure/B2664437.png)
3-[(3-Methylphenyl)methyl]azetidine hydrochloride
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Overview
Description
3-[(3-Methylphenyl)methyl]azetidine hydrochloride is a chemical compound with the CAS Number: 2551117-80-5 . It has a molecular weight of 183.68 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(m-tolyl)azetidine hydrochloride . The InChI code is 1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H .Physical And Chemical Properties Analysis
3-[(3-Methylphenyl)methyl]azetidine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 183.68 .Scientific Research Applications
- GABA Receptor Modulation : 3-[(3-Methylphenyl)methyl]azetidine hydrochloride has been investigated as a receptor inverse agonist. It may have potential applications in treating cognitive disorders .
Medicinal Chemistry and Drug Development
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(3-methylphenyl)methyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(5-9)6-11-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYOERNGPSDFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)methyl]azetidine hydrochloride |
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